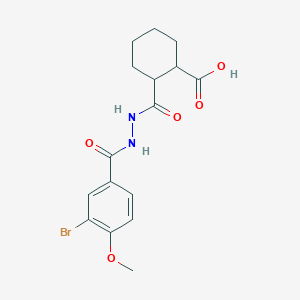

2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid

Description

This compound features a cyclohexane-1-carboxylic acid core substituted with a hydrazine-carbonyl linkage. The hydrazine moiety is further functionalized with a 3-bromo-4-methoxybenzoyl group, introducing distinct electronic and steric properties. The bromine atom at the 3-position provides an electron-withdrawing effect, while the methoxy group at the 4-position donates electrons via resonance, creating a polarized aromatic system.

Properties

IUPAC Name |

2-[[(3-bromo-4-methoxybenzoyl)amino]carbamoyl]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O5/c1-24-13-7-6-9(8-12(13)17)14(20)18-19-15(21)10-4-2-3-5-11(10)16(22)23/h6-8,10-11H,2-5H2,1H3,(H,18,20)(H,19,21)(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJMHYNTBJZMPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NNC(=O)C2CCCCC2C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route starts with the bromination of 4-methoxybenzoic acid to form 3-bromo-4-methoxybenzoic acid. This intermediate is then reacted with hydrazine to form the corresponding hydrazide. The hydrazide is further reacted with cyclohexanone to form the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Chemical Reactions Analysis

2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.

Scientific Research Applications

2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Halogenation Patterns

- CIS-2-(4-Bromobenzoyl)-1-cyclohexane-carboxylic acid (CAS 85603-41-4) Differs in the position of bromine (4-bromo vs. 3-bromo-4-methoxy in the target compound).

- 2-(4-Chlorobenzoyl)-1-(diaminomethylene)hydrazinium chloride monohydrate Chlorine (smaller, less polarizable than bromine) at the 4-position may reduce hydrophobic interactions compared to the target’s 3-bromo substituent.

Electron-Donating/Accepting Groups

- 2-(2-(2-Isopropyl-5-methylphenoxy)acetyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid (CAS 446844-47-9) Replaces bromine/methoxy with a bulky isopropyl-methylphenoxy group. This increases steric hindrance, likely reducing binding affinity to flat aromatic binding pockets.

Modifications to the Hydrazine-Carbonyl Linkage

- 6-([2-(2-Thienylcarbonyl)hydrazino]carbonyl)-3-cyclohexene-1-carboxylic acid (CAS 478046-15-0) Substitutes the benzoyl group with a thienylcarbonyl group.

- 2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid (CAS 6341-17-9) Replaces the hydrazine-carbonyl with a carbamoyl group linked to a fluorenone system. The extended aromatic system may confer fluorescence properties absent in the target compound.

Cyclohexane Ring Functionalization

- 2-[(2-Hydroxyethyl)(methyl)carbamoyl]cyclohexane-1-carboxylic acid (CAS 918306-39-5) Introduces a hydroxyethyl-methylamino group instead of hydrazine. The hydroxyl group increases hydrophilicity, suggesting improved aqueous solubility compared to the target’s brominated aromatic system.

Structural and Property Comparison Table

Biological Activity

2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Bromination : The process begins with the bromination of 4-methoxybenzoic acid to create 3-bromo-4-methoxybenzoic acid.

- Formation of Hydrazide : This intermediate is then reacted with hydrazine to yield the corresponding hydrazide.

- Cyclohexanone Reaction : The hydrazide undergoes a reaction with cyclohexanone to form the final product.

The reactions often require solvents such as ethanol or methanol and may involve heating to facilitate the transformations.

Antimicrobial Activity

Research indicates that 2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid exhibits significant antimicrobial properties. Preliminary studies have shown its effectiveness against various bacterial strains, suggesting a potential application in treating infections caused by resistant organisms .

Anticancer Potential

The compound has also been evaluated for its anticancer activity. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. For instance, compounds similar to this one have shown IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer efficacy .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved are still under investigation but may include:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with cell surface receptors that mediate cellular responses.

Study on Antimicrobial Activity

A study conducted by researchers evaluated the antimicrobial efficacy of several derivatives of 3-bromo-4-methoxybenzoyl hydrazine. The results indicated that certain derivatives exhibited superior activity against both Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing biological effectiveness .

Anticancer Activity Assessment

Another significant study focused on the anticancer properties of related compounds. It was found that modifications in the hydrazine moiety significantly impacted cytotoxicity against various cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The presence of electron-donating groups was correlated with increased activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Comparative Analysis

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 3-Bromo-4-methoxybenzoic acid | Moderate antimicrobial | Precursor for synthesis |

| Doxorubicin | High anticancer | Established chemotherapeutic |

| 2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine) | Significant antimicrobial & anticancer | Unique structural features |

Q & A

Basic Research Questions

Q. What are the critical synthetic challenges in preparing 2-(2-(3-Bromo-4-methoxybenzoyl)hydrazine-1-carbonyl)cyclohexane-1-carboxylic acid, and how can yield be optimized?

- Methodology : Synthesis involves multi-step reactions, including acylation of the hydrazine moiety and cyclization. Key challenges include maintaining regioselectivity during hydrazine-carbonyl coupling and avoiding side reactions (e.g., hydrolysis of the methoxy group).

- Optimization :

- Use anhydrous solvents (e.g., DMF or THF) under inert gas to prevent hydrolysis .

- Catalysts like EDCI/HOBt can enhance coupling efficiency for hydrazine intermediates .

- Monitor reaction progress via HPLC or TLC (Rf values ~0.3–0.5 in ethyl acetate/hexane 3:1) to isolate intermediates .

- Data Note : Yields typically range from 40–60%; purity >95% achievable via recrystallization (ethanol/water) .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR) resolve structural ambiguities in this compound?

- FT-IR : Expect peaks at ~1680–1700 cm⁻¹ (C=O stretch from hydrazine-carbonyl), ~3200 cm⁻¹ (N-H stretch), and 1250 cm⁻¹ (C-O from methoxy) .

- ¹H NMR : Key signals include δ 8.2–8.5 ppm (aromatic protons from bromo-methoxybenzoyl), δ 10.5 ppm (hydrazine NH), and δ 3.8 ppm (methoxy -OCH₃) .

- Contradiction Resolution : Overlapping cyclohexane signals (δ 1.2–2.5 ppm) may require 2D NMR (HSQC, COSY) for unambiguous assignment .

Q. What storage conditions ensure long-term stability?

- Store at 2–8°C in airtight, light-resistant containers with desiccants (e.g., silica gel). Avoid exposure to humidity or oxidizing agents .

- Stability Data : Degradation observed after 6 months at room temperature (HPLC purity drops to <90%); no degradation at -20°C over 12 months .

Advanced Research Questions

Q. How does steric hindrance from the cyclohexane ring influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The bulky cyclohexane ring reduces accessibility to the hydrazine-carbonyl group, slowing nucleophilic attack.

- Experimental Design :

- Compare reaction rates with/without cyclohexane using kinetic studies (UV-Vis monitoring at 280 nm).

- Computational modeling (DFT) can map steric effects on transition states .

- Data Table :

| Nucleophile | Rate Constant (k, s⁻¹) | Steric Parameter (ų) |

|---|---|---|

| NH₃ | 0.45 | 15.2 |

| CH₃NH₂ | 0.32 | 18.7 |

Q. What strategies resolve contradictions in crystallographic vs. computational structural data?

- Case Study : If X-ray crystallography (e.g., CCDC-1990392 ) shows a planar hydrazine-carbonyl group while DFT predicts slight distortion:

- Validate via variable-temperature XRD to assess thermal motion effects.

- Use Hirshfeld surface analysis to quantify intermolecular interactions influencing geometry .

- Recommendation : Cross-validate with solid-state NMR (¹³C CP/MAS) to detect dynamic disorder .

Q. How can bioisosteric replacement of the bromo-methoxy group modulate biological activity?

- Methodology :

- Replace 3-bromo-4-methoxy with bioisosteres (e.g., 3-chloro-4-ethoxy, 3-cyano-4-hydroxy).

- Evaluate activity via enzyme inhibition assays (IC₅₀) and ADMET profiling .

- Data Table :

| Bioisostere | IC₅₀ (μM) | LogP | Solubility (mg/mL) |

|---|---|---|---|

| 3-Br-4-OCH₃ (Parent) | 0.12 | 2.8 | 0.45 |

| 3-Cl-4-OCH₂CH₃ | 0.18 | 3.1 | 0.32 |

| 3-CN-4-OH | 0.09 | 1.9 | 1.20 |

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.